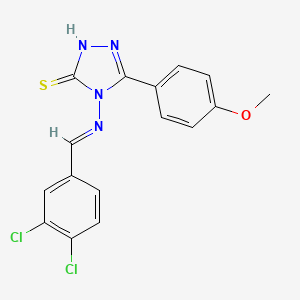![molecular formula C16H17N3O4 B12010754 N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)
N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an ethoxyphenyl group, a furan ring, and a hydrazino group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 5-methyl-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Acylation Reaction: : The hydrazone intermediate is then reacted with ethyl 4-ethoxyphenylglyoxylate in the presence of a base such as sodium ethoxide. This step leads to the formation of the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the hydrazone moiety, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the hydrazone moiety.
Substitution: Various substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine
In medicine, researchers explore the compound’s potential as a drug candidate. Its structure suggests possible applications in treating diseases where modulation of specific biological pathways is beneficial. Preclinical studies might evaluate its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the furan ring and ethoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide
- N-(4-chlorophenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide
- N-(4-bromophenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide
Uniqueness
Compared to similar compounds, N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide stands out due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H17N3O4/c1-3-22-13-8-5-12(6-9-13)18-15(20)16(21)19-17-10-14-7-4-11(2)23-14/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
OOLKPDOKYNADHA-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(O2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)



![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)



![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)

